molecular formula C11H13ClN2O2 B14585403 N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride CAS No. 61101-67-5

N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride

Cat. No.: B14585403
CAS No.: 61101-67-5
M. Wt: 240.68 g/mol
InChI Key: FKRFHDBAXAZMOQ-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride is a synthetic organic compound. It is characterized by the presence of an acetyloxy group, a dimethylamino group, and a carboximidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride typically involves multiple steps:

    Formation of the Benzene Ring Substituents: The starting material, 4-(dimethylamino)benzene, undergoes acetylation to introduce the acetyloxy group.

    Introduction of the Carboximidoyl Chloride Group: This step involves the reaction of the intermediate with a suitable reagent, such as phosgene or a similar chlorinating agent, under controlled conditions to form the carboximidoyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

    Hydrolyzed Products: Resulting in the formation of hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The acetyloxy and dimethylamino groups could play roles in binding interactions or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidoyl chloride.

    4-(Dimethylamino)benzene-1-carboximidoyl chloride: Lacks the acetyloxy group.

    N-(Acetyloxy)-4-(methylamino)benzene-1-carboximidoyl chloride: Has a methylamino group instead of a dimethylamino group.

Properties

CAS No.

61101-67-5

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

[[chloro-[4-(dimethylamino)phenyl]methylidene]amino] acetate

InChI

InChI=1S/C11H13ClN2O2/c1-8(15)16-13-11(12)9-4-6-10(7-5-9)14(2)3/h4-7H,1-3H3

InChI Key

FKRFHDBAXAZMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=CC=C(C=C1)N(C)C)Cl

Origin of Product

United States

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